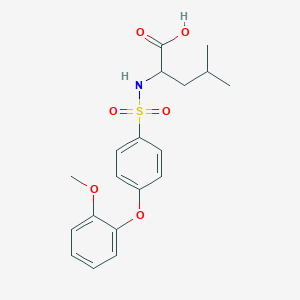

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine

Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine (CAS: 1008647-74-2) is a sulfonamide derivative of leucine, characterized by a 2-methoxyphenoxy-substituted phenylsulfonyl group attached to the amino acid backbone. Its molecular formula is C₁₉H₂₂N₂O₆S, with a molecular weight of 406.45 g/mol. The 2-methoxyphenoxy group contributes to its unique physicochemical properties, such as solubility and bioavailability, which are critical for drug design.

Properties

IUPAC Name |

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEFGVKJNHLKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with a suitable halogenating agent to form 2-methoxyphenoxy halide.

Coupling with Phenylsulfonyl Chloride: The 2-methoxyphenoxy halide is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form the (4-(2-methoxyphenoxy)phenyl)sulfonyl intermediate.

Attachment of Leucine: The final step involves the coupling of the (4-(2-methoxyphenoxy)phenyl)sulfonyl intermediate with leucine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products Formed

Oxidation: Formation of hydroxyl-substituted derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.

Medicine

This compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity for its targets, while the leucine moiety can influence its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The biological and chemical properties of sulfonamide-linked leucine derivatives are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Biological Activity

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Name : this compound

- CAS Number : 1008647-74-2

The structure features a leucine amino acid backbone linked to a sulfonyl group and a methoxyphenoxy phenyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : The sulfonyl group may facilitate binding to protein kinases, inhibiting their activity, which is crucial in signaling pathways associated with cell proliferation and survival.

- Modulation of Inflammatory Responses : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of specific cytokines and chemokines involved in inflammatory pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Research has highlighted the compound's ability to reduce inflammation in animal models. It appears to inhibit the release of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by excessive inflammation.

Case Studies

- Case Study on Autoimmune Diseases : A study evaluated the efficacy of this compound in a mouse model of rheumatoid arthritis. Results indicated significant reduction in joint swelling and inflammation, supporting its use as an anti-inflammatory agent.

- Cancer Research : Another investigation focused on the compound's role in inhibiting tumor growth in xenograft models. The findings revealed that treatment with this compound led to decreased tumor size and improved survival rates.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. First, prepare the sulfonyl chloride intermediate by reacting 2-methoxyphenoxybenzene with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere). Next, couple the sulfonyl chloride with leucine’s amine group via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), leucine’s methyl groups (δ ~0.9–1.6 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1330 cm⁻¹ and ~1160 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z = 413 for [M+H]+) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For cellular studies, assess cytotoxicity via MTT assays in relevant cell lines (e.g., cancer or immune cells) at concentrations ≤100 µM. Dose-response curves can identify IC50 values .

Advanced Research Questions

Q. How can researchers optimize sulfonylation yields when steric hindrance impedes leucine coupling?

- Methodological Answer : Steric effects from the 2-methoxyphenoxy group may reduce reaction efficiency. Strategies include:

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.

- Bulky solvents : Use tert-butanol to stabilize transition states.

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if SPR shows high binding affinity but cellular assays lack efficacy:

- Check membrane permeability via PAMPA (parallel artificial membrane permeability assay).

- Test metabolic stability in liver microsomes to rule out rapid degradation.

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Pharmacophore modeling can identify critical functional groups (e.g., sulfonyl, methoxyphenoxy) for activity .

Q. How to address discrepancies in NMR spectral data due to dynamic stereochemistry?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) to study conformational exchange. For example, cooling to −40°C may resolve splitting caused by rotameric equilibria. 2D NMR (e.g., NOESY) can confirm spatial proximity of leucine’s methyl groups to aromatic protons .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed methods .

- Advanced questions emphasize mechanistic analysis and troubleshooting, while basic questions focus on foundational techniques.

- Contradictions in data require systematic validation across biochemical, cellular, and computational platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.